molecular formula C18H23F2N5 B12271149 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12271149
M. Wt: 347.4 g/mol
InChI Key: GLNPKPABNYCAAS-UHFFFAOYSA-N
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Description

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a trimethylpyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the difluorophenyl and trimethylpyrimidinyl groups. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated solvents, strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluorophenyl and trimethylpyrimidinyl groups provide distinct reactivity and binding characteristics, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23F2N5

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C18H23F2N5/c1-13-8-17(23(2)3)22-18(21-13)25-6-4-24(5-7-25)12-14-9-15(19)11-16(20)10-14/h8-11H,4-7,12H2,1-3H3

InChI Key

GLNPKPABNYCAAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F)N(C)C

Origin of Product

United States

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